molecular formula C8H16N2O2S B1366134 Methyl 6-[(aminocarbonothioyl)amino]hexanoate CAS No. 98998-60-8

Methyl 6-[(aminocarbonothioyl)amino]hexanoate

Cat. No. B1366134
CAS RN: 98998-60-8
M. Wt: 204.29 g/mol
InChI Key: VALKJAZBWIWNGX-UHFFFAOYSA-N
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Description

Methyl 6-[(aminocarbonothioyl)amino]hexanoate is a chemical compound that contains a total of 29 atoms; 16 Hydrogen atoms, 8 Carbon atoms, 2 Nitrogen atoms, 2 Oxygen atoms, and 1 Sulfur atom . It is offered by several scientific research product suppliers .


Synthesis Analysis

The synthesis process of Methyl 6-[(aminocarbonothioyl)amino]hexanoate is considered skillful and the yield is high . It is used in various fields such as food, cosmetics, medicine, biology, and industry .


Molecular Structure Analysis

The molecule of Methyl 6-[(aminocarbonothioyl)amino]hexanoate contains a total of 28 bonds. There are 12 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, 1 ester (aliphatic), and 1 urea .


Physical And Chemical Properties Analysis

Methyl 6-[(aminocarbonothioyl)amino]hexanoate has a molecular weight of 204.29 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Chemical Synthesis and Modification :

    • It has been used in the modification of the Swern Oxidation, offering a stoichiometric amount of an easily separable, recyclable, and odorless sulfoxide for the conversion of alcohols to aldehydes or ketones (Liu & Vederas, 1996).
  • Cross-linking of Proteins :

    • This compound has played a role in understanding the cross-linking of proteins by Maillard processes. It helps in characterizing and detecting lysine-arginine cross-links derived from glyoxal and methylglyoxal (Lederer & Klaiber, 1999).
  • Transdermal Permeation Enhancers :

    • Research on esters and amides of hexanoic acid substituted with a tertiary amino group in the terminal position indicates their potential as transdermal permeation enhancers (Farsa, Doležal, & Hrabálek, 2010).
  • Synthesis of Non-Proteinogenic Amino Acids :

    • The synthesis of non-proteinogenic amino acids like (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid, from derivatives of 6-aminohexanoic acid, has been reported (Adamczyk & Reddy, 2001).
  • Acid Recovery in Diffusion Dialysis :

    • The compound has been used in the investigation of key process parameters in acid recovery for diffusion dialysis using novel anion exchange membranes (Irfan, Afsar, Wang, & Xu, 2018).
  • Antimicrobial Agents :

  • Food and Organism Studies :

properties

IUPAC Name

methyl 6-(carbamothioylamino)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S/c1-12-7(11)5-3-2-4-6-10-8(9)13/h2-6H2,1H3,(H3,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALKJAZBWIWNGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407089
Record name methyl 6-[(aminocarbonothioyl)amino]hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-[(aminocarbonothioyl)amino]hexanoate

CAS RN

98998-60-8
Record name methyl 6-[(aminocarbonothioyl)amino]hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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